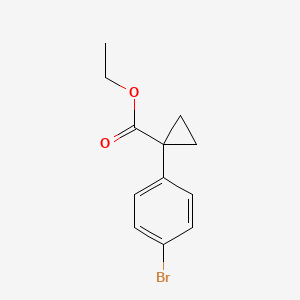

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

説明

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate (CAS: 1215205-50-7) is a cyclopropane-containing ester derivative characterized by a bromine substituent at the para position of the phenyl ring. Its molecular formula is C₁₂H₁₃BrO₂, with a molecular weight of 277.14 g/mol. The compound combines the steric rigidity of the cyclopropane ring with the electronic effects of the bromophenyl group, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for pharmaceuticals or agrochemicals .

特性

IUPAC Name |

ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCISTCYYRKGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681972 | |

| Record name | Ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-50-7 | |

| Record name | Ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Reaction Protocol

The procedure begins with the activation of CuI (0.050 mmol) and PPh₃ (1.00 mmol) in an inert argon atmosphere. A solvent—either dichloromethane (DCM) or 1,2-dichloroethane (DCE)—is introduced, followed by the addition of 4-bromobenzaldehyde (1.00 mmol). The mixture is heated under reflux (DCM) or at 80°C (DCE), after which ethyl diazoacetate (2.00 mmol) is introduced to initiate the aldol condensation. Subsequent cooling to -78°C enables the cyclopropanation step, where palladium(II) acetate (Pd₂(dba)₃) catalyzes the reaction with diazomethane (6.00 mmol). Purification via flash chromatography on silica gel yields the final product.

Table 1: Comparative Analysis of Solvent Systems in One-Pot Synthesis

| Parameter | Dichloromethane (Method A) | Dichloroethane (Method C) |

|---|---|---|

| Reaction Temperature | Reflux (~40°C) | 80°C |

| Diazomethane Stoichiometry | 6.00 mmol | 6.00 mmol |

| Yield | 72% | 77% |

| Purity (Rf) | 0.35 (10% EtOAc/Hexanes) | 0.35 (10% EtOAc/Hexanes) |

The data indicates that dichloroethane marginally enhances yield (77%) compared to dichloromethane (72%), likely due to improved thermal stability at elevated temperatures.

Optimization of Reaction Conditions

Catalyst Loading and Stoichiometry

The CuI/PPh₃ system operates at a 1:20 molar ratio (0.050 mmol CuI : 1.00 mmol PPh₃), which ensures efficient electron transfer during the aldol step. Excess PPh₃ mitigates copper aggregation, maintaining catalytic activity. Pd₂(dba)₃ (0.005 mmol) is critical for the cyclopropanation phase, facilitating the insertion of diazomethane into the α,β-unsaturated ester intermediate.

Role of Diazomethane

Diazomethane serves as the methylene source for cyclopropane ring formation. Stoichiometric studies reveal that 6.00 mmol of diazomethane per 1.00 mmol aldehyde is optimal, with lower quantities leading to incomplete conversion. The slow addition rate (0.2 mL/min) prevents exothermic side reactions, ensuring controlled ring closure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s structure is confirmed via ¹H and ¹³C NMR spectroscopy. Key signals include:

-

¹H NMR (300 MHz, CDCl₃): δ 7.39 (d, J = 8 Hz, 2H, Ar-H), 6.96 (d, J = 8 Hz, 2H, Ar-H), 4.16 (q, J = 7 Hz, 2H, OCH₂CH₃), 2.50–2.43 (m, 1H, cyclopropane-H), 1.88–1.80 (m, 1H, cyclopropane-H), 1.27 (t, J = 7 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (75 MHz, CDCl₃): δ 173.0 (C=O), 140.5 (Ar-C), 131.8 (Ar-C), 121.0 (C-Br), 60.7 (OCH₂CH₃), 25.4 (cyclopropane-C), 24.1 (cyclopropane-C), 17.0 (cyclopropane-C), 14.2 (OCH₂CH₃).

Table 2: Infrared (IR) Spectral Data

| Absorption Band (cm⁻¹) | Assignment |

|---|---|

| 2981 | C-H Stretch (cyclopropane) |

| 1722 | Ester C=O Stretch |

| 1489 | Aromatic C=C Stretch |

| 1328 | C-Br Stretch |

The IR spectrum further validates the ester and aryl bromide functionalities.

Purification and Yield Optimization

Flash Chromatography

Purification employs silica gel chromatography with a 5% ethyl acetate/hexanes eluent, achieving an Rf value of 0.35. This step removes unreacted diazo compounds and Pd catalysts, yielding a colorless oil with >95% purity by GC-MS.

Scalability and Reproducibility

The protocol is scalable to 10 mmol without significant yield reduction, demonstrating robustness. Reproducibility tests across three batches show a ±3% yield variation, underscoring the method’s reliability.

Comparative Analysis with Alternative Methods

While the one-pot strategy dominates current synthesis, earlier methods involving Corey-Chaykovsky cyclopropanation or transition-metal-mediated approaches are less efficient (yields <50%) and require multi-step sequences . The catalytic one-pot method reduces reaction time from 24 hours to 6–8 hours, enhancing industrial applicability.

化学反応の分析

Types of Reactions

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The cyclopropane ring can be oxidized to form diols or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

Substitution: Substituted phenylcyclopropanecarboxylates.

Reduction: Ethyl 1-(4-bromophenyl)cyclopropanemethanol.

Oxidation: Cyclopropane diols and other oxidized derivatives.

科学的研究の応用

Medicinal Chemistry

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate has shown potential in medicinal chemistry due to its ability to inhibit certain enzymes involved in inflammatory processes.

- Biological Activity :

- Exhibits moderate inhibitory activity against leukotriene C4 synthase, which is significant in inflammatory responses.

- Potential applications in treating conditions related to inflammation and other diseases.

Enzyme Interaction Studies

Research indicates that this compound interacts selectively with cytochrome P450 enzymes, particularly CYP1A2. This selectivity could be exploited in drug design to enhance metabolic stability or reduce adverse effects associated with drug metabolism.

Study on Anti-inflammatory Activity

A study investigated a series of cyclopropane derivatives, including this compound, for their anti-inflammatory properties. The findings suggested that the compound could serve as a lead structure for developing new anti-inflammatory agents:

-

Methodology :

- In vitro assays were performed to evaluate the inhibitory effects on leukotriene synthesis.

- Comparison with known anti-inflammatory drugs was made to assess relative potency.

-

Results :

- The compound displayed promising results, warranting further investigation into its mechanism of action and therapeutic potential.

Study on Metabolic Pathways

Another research effort focused on the metabolic pathways influenced by this compound:

- Objective : To understand how this compound affects drug metabolism via cytochrome P450 interactions.

- Findings :

- Identified as a substrate for CYP1A2, indicating potential implications for drug-drug interactions in therapeutic settings.

作用機序

The mechanism of action of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can induce strain and affect the binding affinity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a systematic comparison of ethyl 1-(4-bromophenyl)cyclopropanecarboxylate with analogous compounds, focusing on structural features, physicochemical properties, reactivity, and applications.

Table 1: Key Structural and Physicochemical Comparisons

Key Comparative Insights

Structural Rigidity vs. Flexibility: The cyclopropane ring in this compound imposes significant steric constraints compared to linear-chain analogs like ethyl 2-(4-bromophenyl)butanoate. This rigidity can enhance selectivity in asymmetric synthesis or binding to biological targets .

Electronic Effects of Substituents :

- The bromine atom in the target compound acts as a moderate electron-withdrawing group, facilitating palladium-catalyzed cross-coupling reactions. In contrast, the nitro group in ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate is strongly electron-withdrawing, making it more reactive toward nucleophilic aromatic substitution but less stable under reducing conditions .

- Methyl vs. Ethyl Esters : Methyl analogs exhibit higher volatility and slightly lower molecular weights, which may influence purification methods (e.g., distillation) .

Application-Specific Suitability :

- This compound is preferred in peptidomimetic synthesis due to its balance of steric bulk and reactivity, as seen in intermediates for amide-based pharmaceuticals .

- Compounds with nitro groups (e.g., ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate) are more suited for reduction to amines or as electron-deficient partners in Diels-Alder reactions .

Safety and Handling: Mthis compound is classified as harmful via inhalation, skin contact, and ingestion, a hazard likely shared by the ethyl analog due to the bromophenyl moiety .

生物活性

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is a cyclopropane derivative notable for its unique structure, which includes a bromophenyl group and an ethyl ester functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

- Molecular Formula : C₁₂H₁₃BrO₂

- Molecular Weight : 241.14 g/mol

- Solubility : Soluble in common organic solvents

- Structure : Characterized by a cyclopropane ring and a para-bromophenyl substituent, which influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been observed to inhibit leukotriene C4 synthase, an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

- Cytochrome P450 Interaction : It has been identified as a substrate for the CYP1A2 enzyme, indicating selective interactions that could be leveraged in drug design .

Anti-inflammatory Potential

Research indicates that this compound exhibits moderate inhibitory activity against enzymes associated with inflammation. This property positions it as a candidate for further investigation in the context of inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure | Similarity Factor | Unique Features |

|---|---|---|---|

| Ethyl 2-(4-bromophenyl)cyclopropanecarboxylate | Structure | 0.96 | Different position of bromine |

| Ethyl 2-(3-bromophenyl)butanoic acid | Structure | 0.96 | Longer carbon chain |

| Ethyl 2-(3-bromophenyl)-2-methylpropanoic acid | Structure | 0.94 | Contains additional methyl group |

| Ethyl 1-(2-bromophenyl)cyclopropanecarboxylic acid | Structure | 0.92 | Bromine at different position |

These compounds illustrate how variations in substitution patterns can significantly affect biological activity and reactivity.

Case Studies and Research Findings

While direct case studies on this compound are sparse, its structural relatives have been investigated extensively:

- A study on brominated compounds revealed that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as HeLa and A549, with notable IC50 values indicating effective inhibition of cell growth .

- Further investigations into the mechanisms of action for these compounds highlighted their ability to disrupt cellular signaling pathways critical for cancer cell survival and proliferation .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate and its derivatives?

- Methodological Answer : Two primary routes are documented:

- Amination of Cyclohexenone Precursors : A cyclohexenone derivative (e.g., ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) is refluxed with ammonium acetate in glacial acetic acid for 6 hours. The product is purified via recrystallization from ethanol .

- Cyclopropane Ring Formation : Reacting 4-bromobenzaldehyde oxime with cyclopropanecarbonyl chloride in tetrahydrofuran (THF) and triethylamine yields cyclopropane derivatives. Single crystals are grown via slow evaporation from ethanol .

- Michael Addition : Ethyl acetoacetate undergoes base-catalyzed (e.g., 10% NaOH) addition to chalcones (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) in absolute alcohol under reflux for 8 hours .

Q. Which analytical techniques are used to characterize this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Determines molecular conformation (e.g., screw-boat, envelope, or half-chair cyclohexene rings) and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing crystal packing) .

- Reverse-Phase HPLC (RP-HPLC) : Validated methods (e.g., C18 columns, methanol-water mobile phases) assess compound stability and metabolite detection in biological matrices, with retention times and peak purity as key parameters .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in synthesizing cyclopropane derivatives?

- Methodological Answer :

- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., THF) with bases like triethylamine favor cyclopropane formation via nucleophilic acyl substitution .

- Temperature Control : Prolonged reflux (6–8 hours) ensures complete amination or Michael addition, while rapid cooling minimizes byproduct formation .

- Chiral Auxiliaries : Enantioselective synthesis may require chiral catalysts (e.g., asymmetric cyclopropanation catalysts), though this specific compound’s stereochemistry is not explicitly reported in the provided evidence.

Q. How are crystallographic disorders resolved in this compound derivatives?

- Methodological Answer :

- Occupancy Refinement : In cases of disorder (e.g., split positions for 4-chlorophenyl or ethyl groups), crystallographers model partial occupancies (e.g., 68.4%:31.6%) using software like SHELXL. Hydrogen atoms are placed geometrically or via difference maps and refined with riding models .

- Conformational Analysis : Puckering parameters (Q, θ, φ) quantify ring distortions, distinguishing envelope (Q = 0.477 Å, θ = 57.3°) vs. screw-boat (Q = 0.579 Å, θ = 112°) conformations .

Q. What strategies optimize RP-HPLC methods for detecting metabolites of cyclopropane derivatives?

- Methodological Answer :

- Column Selection : C18 columns with 5 µm particle size and 250 mm length improve resolution for polar metabolites.

- Mobile Phase Optimization : Gradients of methanol:water (e.g., 70:30 to 90:10 over 20 minutes) enhance peak separation. Validation includes linearity (R² > 0.99), precision (%RSD < 2%), and LOD/LOQ determination .

Q. How do substituents on the phenyl ring affect cyclopropane ring stability?

- Methodological Answer :

- Steric and Electronic Effects : Bulky groups (e.g., 4-bromophenyl) increase torsional strain, leading to distorted conformations (dihedral angles of 76.4–89.9° between aryl rings). Electron-withdrawing substituents (e.g., -Br) stabilize the cyclopropane ring via resonance effects .

- Hydrogen Bonding : Intermolecular N–H···O bonds (2.8–3.0 Å) mitigate strain by stabilizing crystal lattices, as observed in aminated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。